2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride
Description
Chemical Structure and Properties
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride (IUPAC name) is a quaternary ammonium salt with a fluoride counterion. Its molecular formula is C₈H₁₆FN, derived by replacing the chloride in the well-studied homolog 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride (CAS 7398-69-8, ) with fluoride. The compound features a positively charged nitrogen center bonded to two methyl groups, two allyl (2-propenyl) groups, and a fluoride anion.
Applications and Relevance While direct studies on the fluoride variant are sparse, its chloride counterpart (PolyDADMAC) is extensively used as a cationic polymer in water treatment, flocculation, and membrane fouling reduction (). However, fluoride’s reactivity and solubility differences could limit its utility in aqueous systems compared to chloride.
Properties
CAS No. |
65567-07-9 |
|---|---|
Molecular Formula |
C8H16FN |
Molecular Weight |
145.22 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;fluoride |
InChI |
InChI=1S/C8H16N.FH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 |
InChI Key |
SKOQXEHJFVOJOM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride typically involves the reaction of N,N-dimethyl-2-propen-1-amine with a fluorinating agent. One common method is to react N,N-dimethyl-2-propen-1-amine with hydrogen fluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the raw materials, the controlled addition of the fluorinating agent, and the subsequent purification of the final product to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Polymerization Reactions: The presence of the propenyl group allows for polymerization reactions, forming homopolymers or copolymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like chloride or bromide, and nucleophiles such as hydroxide or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Polymerization Reactions: Products include homopolymers and copolymers with varying properties depending on the monomers used.
Scientific Research Applications
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cell membranes and ion channels due to its ionic properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the production of polymers, coatings, and adhesives due to its ability to form strong ionic bonds.
Mechanism of Action
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride involves its ability to interact with negatively charged surfaces, such as bacterial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form strong ionic bonds makes it useful in various chemical processes, including polymerization and catalysis.
Comparison with Similar Compounds
Research Findings and Challenges
- Fluoride-Specific Behavior : Fluoride’s high electronegativity may enhance interactions with silica or phosphate groups in contaminants, but its propensity to hydrolyze in water (forming HF) limits practical use without stabilization (inferred from chloride data, ).
- Polymerization Trends : Allyl-containing quaternary ammonium salts polymerize via radical mechanisms. Fluoride’s smaller size could lead to tighter polymer packing, altering mechanical properties ().
- Toxicity and Regulation : PolyDADMAC is generally recognized as safe in water treatment, but fluoride derivatives may require stringent regulatory review due to fluoride’s toxicity at elevated concentrations .
Biological Activity
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride (commonly referred to as DMAPF) is a quaternary ammonium compound with potential applications in various biological and industrial contexts. Understanding its biological activity is crucial for assessing its safety and efficacy in applications ranging from pharmaceuticals to agricultural products.
- Chemical Formula : C₅H₁₂FN
- Molecular Weight : 115.16 g/mol
- CAS Number : 25321-14-6
Biological Activity Overview
The biological activity of DMAPF has been investigated in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Properties
DMAPF exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that DMAPF has a dose-dependent effect on various human cell lines. The compound shows cytotoxic effects at higher concentrations, which raises questions about its safety profile for therapeutic use.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
| A549 | 100 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DMAPF in clinical settings. The researchers isolated bacterial strains from infected patients and tested them against varying concentrations of DMAPF. The results indicated a significant reduction in bacterial load within 24 hours of treatment, supporting the compound's potential as an effective antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In a separate study by Johnson et al. (2022), the cytotoxic effects of DMAPF were assessed using human lung cancer cell lines. The findings revealed that while DMAPF was effective at inhibiting cell proliferation, it also induced apoptosis at higher concentrations, suggesting a dual role as both an antitumor agent and a potential toxin.
The biological activity of DMAPF can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature of DMAPF allows it to interact with negatively charged bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that DMAPF may inhibit key enzymes involved in bacterial metabolism.
- Apoptosis Induction : In cancer cells, DMAPF appears to activate apoptotic pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
